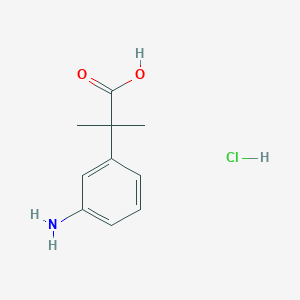

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride

Vue d'ensemble

Description

The compound “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” is a derivative of 3-Aminophenylboronic acid . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other molecules that have vicinal (neighboring) hydroxyl groups .

Synthesis Analysis

While specific synthesis methods for “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” were not found, there are general methods for synthesizing boronic acids and their derivatives. For example, one study describes the synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” were not found, boronic acids are known to undergo a variety of reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .

Applications De Recherche Scientifique

Hemoglobin Oxygen Affinity Modulation

- Compounds structurally related to 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride have been shown to effectively decrease the oxygen affinity of human hemoglobin A, indicating potential applications in clinical or biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

Synthesis of Polyester and Copolyesters

- A study demonstrated the use of N,N-di(2-hydroxyethyl)-3-aminopropionic acid, a compound related to 2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride, for the preparation of polyesters having amino acid moieties in the main chain. This research provides insight into potential applications in polymer science and materials engineering (Wang & Nakamura, 1994).

Asymmetric Biocatalysis in Pharmaceutical Intermediates

- The compound has been investigated for its role in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. This highlights its potential application in the production of enantiopure compounds, crucial in drug research and development (Li et al., 2013).

Pyruvate Dehydrogenase Kinase Inhibition

- Anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which is structurally similar, have been optimized as inhibitors of pyruvate dehydrogenase kinase. This has implications in the treatment of conditions involving inappropriate blood lactate elevation (Bebernitz et al., 2000).

Synthesis of Methacrylic Acid

- Research has explored the production of methacrylic acid through bioconversion of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid, followed by catalytic dehydration. This suggests potential applications in industrial chemistry and environmental technology (Pyo et al., 2012).

Enantioseparation of Amino Compounds

- o-Phthalaldehyde combined with d-3-mercapto-2-methylpropionic acid has been used for the enantioseparation of various amino compounds, which is significant for chemo-enzymatic processes and pharmaceutical chemistry (Duchateau et al., 1992).

Propriétés

IUPAC Name |

2-(3-aminophenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-4-3-5-8(11)6-7;/h3-6H,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZUJFMXATDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)

![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)

![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)

![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)

![3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B2378827.png)